Dimethyl 2-(2,4-dinitrophenyl)malonate
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Overview
Description
Dimethyl 2-(2,4-dinitrophenyl)malonate is an organic compound with the molecular formula C11H10N2O8. It is a derivative of malonic acid, where the hydrogen atoms on the central carbon are replaced by a 2,4-dinitrophenyl group and two methoxy groups. This compound is known for its applications in organic synthesis and research due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 2-(2,4-dinitrophenyl)malonate can be synthesized through several methods. One common synthetic route involves the reaction of 2,4-dinitrochlorobenzene with dimethyl malonate in the presence of a base such as sodium ethoxide. The reaction typically takes place in an organic solvent like ethanol under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(2,4-dinitrophenyl)malonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro groups on the phenyl ring make it susceptible to nucleophilic attack, leading to substitution reactions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium ethoxide or potassium tert-butoxide in ethanol.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Nucleophilic Substitution: Substituted phenyl derivatives.
Reduction: 2,4-diaminophenyl derivatives.
Hydrolysis: Malonic acid derivatives.
Scientific Research Applications
Dimethyl 2-(2,4-dinitrophenyl)malonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of dimethyl 2-(2,4-dinitrophenyl)malonate involves its ability to undergo various chemical transformations. The nitro groups on the phenyl ring can participate in redox reactions, while the ester groups can be hydrolyzed to release malonic acid derivatives. These reactions are facilitated by the compound’s structural features, which allow it to interact with different molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
Dimethyl malonate: A simpler derivative of malonic acid without the nitro groups.
Diethyl 2-(2,4-dinitrophenyl)malonate: Similar structure but with ethyl ester groups instead of methyl.
2,4-Dinitrophenylhydrazine: Contains the 2,4-dinitrophenyl group but lacks the malonate moiety
Uniqueness
Dimethyl 2-(2,4-dinitrophenyl)malonate is unique due to the presence of both the 2,4-dinitrophenyl group and the malonate ester groups. This combination imparts distinct chemical reactivity and makes it a valuable compound in various synthetic and research applications .
Biological Activity
Dimethyl 2-(2,4-dinitrophenyl)malonate (DMDPM) is a complex organic compound with notable potential in various biological applications, particularly in the field of medicinal chemistry. Its structure includes a malonate core substituted with a 2,4-dinitrophenyl group, which enhances its reactivity and biological activity compared to simpler analogs.
Chemical Structure and Properties
DMDPM has the molecular formula C11H10N2O8 and a molecular weight of 338.27 g/mol. The presence of the dinitrophenyl group is significant as it can influence the compound's electronic properties and interactions with biological systems.
Property | Value |
---|---|
Molecular Formula | C11H10N2O8 |
Molecular Weight | 338.27 g/mol |
CAS Number | 610315-42-9 |
Anticancer Properties
Recent studies have highlighted the anticancer potential of DMDPM and its derivatives. For instance, research indicates that compounds derived from DMDPM exhibit significant activity against various cancer cell lines, including leukemia and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis in cancer cells, although detailed pathways remain to be fully elucidated .
While specific mechanisms for DMDPM are still under investigation, its ability to form reactive intermediates suggests it may interact with cellular targets through electrophilic mechanisms. This property can lead to the modification of proteins or nucleic acids, potentially disrupting cellular functions in cancerous cells .
Case Studies
-
Synthesis and Biological Evaluation :
A study focused on synthesizing DMDPM and evaluating its anticancer activity demonstrated that derivatives showed varying degrees of cytotoxicity against cancer cell lines. The cyclohexyl derivative was particularly noted for its broad anticancer activity. -
Solvent Optimization in Synthesis :
Research optimizing the synthesis conditions for DMDPM indicated that using specific solvents like DMSO could enhance yields significantly when combined with appropriate bases such as Cs2CO3 . This optimization is crucial for scaling up production for further biological testing. -
Molecular Docking Studies :
Molecular docking studies have been conducted to predict how DMDPM interacts with potential biological targets. These studies suggest that the compound can fit well into active sites of certain enzymes, indicating possible mechanisms for its biological effects .
Toxicity and Safety Profile
Understanding the toxicity profile of DMDPM is essential for its development as a therapeutic agent. Preliminary data suggest that while some derivatives exhibit promising anticancer activities, they may also possess cytotoxic effects on non-cancerous cells at higher concentrations. Further toxicological studies are necessary to establish safe dosage levels for potential clinical applications .
Properties
IUPAC Name |
dimethyl 2-(2,4-dinitrophenyl)propanedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O8/c1-20-10(14)9(11(15)21-2)7-4-3-6(12(16)17)5-8(7)13(18)19/h3-5,9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFDXRBRLHPIEKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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